molecular formula C30H15FeN3Na3O15S3 B098583 Acid green 1 CAS No. 19381-50-1

Acid green 1

Cat. No. B098583
CAS RN: 19381-50-1
M. Wt: 881.5 g/mol
InChI Key: VLBLPLXOYXEXJK-UHFFFAOYSA-K
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Description

Acid Green 1 (AG1) is not directly mentioned in the provided papers; however, the term "acid green" appears in the context of a dye used in the synthesis of polyaniline hollow nanotubes (PANI-HNTs) . This dye plays a dual role as a structure-guiding agent and a soft template for the synthesis of PANI-HNTs, as well as a target dye to be removed from aqueous media .

Synthesis Analysis

The synthesis of compounds related to Acid Green 1, such as polyaniline hollow nanotubes, involves green chemistry principles. For instance, the synthesis of adipic acid described in one of the papers uses environmentally benign reagents like hydrogen peroxide and water as a solvent, employing phase-transfer catalysis and catalyst recycling . Although not directly related to Acid Green 1, these principles of green chemistry could be applied to its synthesis to minimize environmental impact.

Molecular Structure Analysis

The molecular structure of Acid Green 1 itself is not analyzed in the provided papers. However, the structure of polyaniline hollow nanotubes synthesized using Acid Green dye as a template was characterized using various techniques such as X-ray diffraction and Fourier transform infrared spectroscopy . These techniques could potentially be used to analyze the molecular structure of Acid Green 1 as well.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving Acid Green 1. However, they do discuss reactions involving green chemistry approaches, such as the reaction of a binuclear copper(II) complex with hydrogen peroxide to form a green complex . This indicates that Acid Green 1 or related compounds could potentially participate in similar reactions under green chemistry conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Acid Green 1 are not directly discussed in the provided papers. However, the adsorption properties of polyaniline hollow nanotubes synthesized using Acid Green dye are extensively studied . The study reveals that the adsorption process is optimized at different pH levels for anionic and cationic dyes, with Acid Green dye being best adsorbed at a pH of 3.0 . This suggests that Acid Green 1 may have specific adsorption properties that could be exploited in water treatment processes.

Scientific Research Applications

1. Green Chemistry and Acid-Base Concepts

The application of green chemistry principles in educational contexts, particularly in relation to acid-base concepts, has been explored in studies like the one by Karpudewan, Roth, and Sinniah (2016). They found that integrating green chemistry into secondary school curriculums enhanced students' understanding of acid-base concepts and improved their argumentation skills (Karpudewan, Roth, & Sinniah, 2016).

2. Solid Acid Catalysts in Green Chemistry

Solid acids are playing a significant role in green chemistry, particularly in manufacturing processes. Clark (2002) noted that these materials, such as micelle-templated silicas, are crucial in catalyzing a range of important organic reactions while providing environmental benefits (Clark, 2002).

3. Heterogeneous Catalysis for Reduced Toxicity

The role of heterogeneous catalysis in reducing toxicity in chemical processes is a key focus in green chemistry research. As described by Rafiee and Eavani (2016), developing heterogeneous analogues of homogeneous soluble catalysts can significantly minimize waste and enhance economic viability (Rafiee & Eavani, 2016).

4. Green Chemistry in Organic Teaching Laboratories

Incorporating green chemistry techniques into teaching laboratories has been gaining attention. Reed and Hutchison (2000) developed a synthesis of adipic acid using green reagents and methods, demonstrating the potential for implementing environmentally friendly practices in educational settings (Reed & Hutchison, 2000).

Future Directions

While specific future directions for Acid Green 1 were not found, the principles of green chemistry and green synthesis suggest a future direction towards more sustainable and environmentally friendly methods of synthesis and use .

properties

IUPAC Name

trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C10H7NO5S.Fe.3Na/c3*12-9-4-1-6-5-7(17(14,15)16)2-3-8(6)10(9)11-13;;;;/h3*1-5,12H,(H,14,15,16);;;;/q;;;;3*+1/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBLPLXOYXEXJK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=O)O)C=C1S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18FeN3Na3O15S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

NKRA
Record name Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Trisodium;6-hydroxy-5-nitrosonaphthalene-2-sulfonate;iron

CAS RN

19381-50-1
Record name Ferrate(3-), tris[5,6-dihydro-5-(hydroxyimino-.kappa.N)-6-(oxo-.kappa.O)-2-naphthalenesulfonato(2-)]-, sodium (1:3)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Trisodium tris[5,6-dihydro-5-(hydroxyimino)-6-oxonaphthalene-2-sulphonato(2-)-N5,O6]ferrate(3-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
289
Citations
AA Ali, SA Shama, AS Amin, SR EL-Sayed - Materials Science and …, 2021 - Elsevier
… The adsorption isotherm, kinetic and mechanism models analyzed using the extracted experimental data for the elimination of Acid Green 1 dye over ZCP11 and ZC11 samples. Besides…
Number of citations: 15 www.sciencedirect.com
EH Elkhattabi, M Lakraimi, M Berraho, A Legrouri… - Applied Water …, 2018 - Springer
… The paper presents the removal of Acid Green 1 (AG1) from aqueous solutions by [Zn–Al–Cl]-layered double hydroxides (LDHs). The LDH was prepared by coprecipitation at constant …
Number of citations: 12 link.springer.com
E Mourid, M Lakraimi, E El Khattabi… - Journal of Materials …, 2017 - jmaterenvironsci.com
… this study, for the removal of textile dye acid green 1 (AG1) from aqueous solutions. Effects … The removal of acid green 1 by activated carbon is total (100 %) at optimized conditions and …
Number of citations: 17 www.jmaterenvironsci.com
Y Yue, X Chen, J Qin, X Yao - Dyes and Pigments, 2009 - Elsevier
… intensity of RLS changed appreciably when HSA was added to CI Acid Green 1, which indicates that CI Acid Green 1 reacted with HSA and formed the CI Acid Green 1–HSA complex. …
Number of citations: 21 www.sciencedirect.com
EH Mourid, M Lakraimi, SEL ABRIDI… - Turkish Journal of …, 2018 - journals.tubitak.gov.tr
… The objective of this research is to study the elimination efficiency of the textile dye acid green 1 (AG1) by a calcined layered double hydroxide (CLDH), as well as to optimize the various …
Number of citations: 2 journals.tubitak.gov.tr
L El Gaini - 2018 - academia.edu
… The paper presents the removal of Acid Green 1 (AG1) from aqueous solutions by [Zn–Al–Cl]-layered double hydroxides (LDHs). The LDH was prepared by coprecipitation at constant …
Number of citations: 2 www.academia.edu
P Saravanan, P Sivakumar, G Geoprincy, NN Gandhi… - researchgate.net
… The Stock Solution was prepared by dissolving 1 g acid green 1 dye povvder in 1 OO mL of distilled water to obtain a Concentration of 10,000 ppm. The working dilutions for biosorption …
Number of citations: 2 www.researchgate.net
LE Noreña-Franco, F Kvasnik - Analyst, 1998 - pubs.rsc.org
… The NIR absorbing cyanine dyes DDI and IR-140 and the nitroso dye CI Acid Green 1, which have not been used in optical chemical sensors before, were entrapped within silicone and …
Number of citations: 11 pubs.rsc.org
D Saraydin, E Karadağ - Polymer Bulletin, 2000 - Springer
… Acid Blue 74, Acid Orange 7 and Acid Green 1 are acidic dyes while Direct Blue 53 is an … Acid Blue 74, Acid Orange 7, Acid Green 1, Direct Blue 53 and Calconcarboxylic acid which …
Number of citations: 18 link.springer.com
P THATTIL, AL Rose - Oriental Journal of Chemistry, 2021 - search.ebscohost.com
… were tested towards the degradation of Acid green 1 dye. The parameters such as the effect … The experimental results showed that about 80% of the Acid green 1 dye got decolourized …
Number of citations: 2 search.ebscohost.com

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